molecular formula C7H10N2O5 B12897873 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole CAS No. 87149-76-6

3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole

Cat. No.: B12897873
CAS No.: 87149-76-6
M. Wt: 202.16 g/mol
InChI Key: IZBCWXMBWRDFFD-UHFFFAOYSA-N
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Description

3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole is a heterocyclic compound characterized by the presence of a nitro group and a dimethoxyethyl substituent on an oxazole ring

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa16
Candida albicans14

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanisms include modulation of apoptotic pathways and caspase activation.

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)12.5
PC-3 (Prostate Cancer)15.0
A549 (Lung Cancer)10.0

Industrial Applications

This compound has potential applications in the development of specialty chemicals and materials. Its unique structure allows for modification to create derivatives with specific properties suitable for use in dyes, pigments, or as intermediates in organic synthesis.

Case Study: Development of New Dyes
A recent study explored the use of this compound as a precursor for synthesizing novel azo dyes. The dyes exhibited vibrant colors and good stability under various environmental conditions, making them suitable for textile applications.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole is unique due to its specific combination of a nitro group and a dimethoxyethyl substituent on an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole is a synthetic organic compound characterized by its unique oxazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₀N₂O₅
  • Molecular Weight : Approximately 202.165 g/mol
  • Functional Groups : Nitro group (-NO₂) at the 4-position and a dimethoxyethyl substituent at the 3-position of the oxazole ring.

The presence of these functional groups contributes to the compound's chemical reactivity and potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that oxazole derivatives can inhibit cancer cell proliferation. The activity is often linked to their ability to interact with specific molecular targets involved in cell growth and survival.
  • Antimicrobial Activity : Oxazole derivatives have shown promise against various bacterial and fungal strains, suggesting their potential as therapeutic agents in infectious diseases.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them candidates for treating conditions associated with chronic inflammation.

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes that play crucial roles in cellular processes. For example, it could inhibit cyclooxygenases (COX), which are involved in inflammation pathways.
  • Interaction with Nucleic Acids : Similar compounds have been shown to bind to DNA or RNA, potentially disrupting replication or transcription processes.
  • Modulation of Signaling Pathways : By interacting with specific receptors or signaling molecules, the compound may alter cellular responses related to growth and apoptosis.

Anticancer Activity

A study conducted by Vinaya K. et al. explored various oxadiazole derivatives for their anticancer properties. Notably, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity . Further modifications led to a derivative with significantly enhanced potency, demonstrating IC50 values as low as 1.143 µM against renal cancer cells .

CompoundIC50 (µM)Cancer Cell Line
Original Derivative92.4Various (11 lines)
Modified Derivative1.143Renal Cancer

Antimicrobial Activity

Research has also indicated that oxazole derivatives can exhibit antimicrobial effects. For instance, Villemagne et al. synthesized new oxadiazole compounds that were effective against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents . The observed activity was attributed to their ability to inhibit key metabolic pathways in the bacteria.

Summary of Findings

The biological activity of this compound suggests that it has significant therapeutic potential across various applications:

  • Cancer Treatment : Promising anticancer properties with ongoing research needed for optimization.
  • Infectious Disease Management : Potential as an antimicrobial agent against resistant strains.
  • Inflammation Control : Possible applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2,2-Dimethoxyethyl)-4-nitro-1,2-oxazole, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via regioselective allylation or cyclization reactions. For example, refluxing precursor compounds (e.g., nitro-substituted intermediates) with hydroxylamine derivatives in polar aprotic solvents like DMSO or toluene under nitrogen is a key step . Critical parameters include reaction time (18–24 hours), temperature (reflux conditions), and stoichiometric ratios of reagents. Purification often involves silica column chromatography or preparative TLC using methanol/dichloromethane mixtures .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the dimethoxyethyl group (δ 3.46–3.47 ppm as a singlet for methoxy protons) and nitro group (characteristic deshielding effects on adjacent protons) .
  • UV-vis Spectroscopy : Monitor electronic transitions, particularly Qy bands (e.g., 648–703 nm), to assess conjugation and substituent effects .
  • IR Spectroscopy : Identify nitro (∼1520 cm⁻¹) and oxazole ring (∼1600 cm⁻¹) vibrations .
  • Elemental Analysis : Confirm purity via C/H/N ratios (e.g., C: 67.58%, H: 7.09%, N: 11.82% in related purpurinimides) .

Q. How does the dimethoxyethyl substituent influence the compound’s stability under varying pH or temperature conditions?

  • Methodological Answer : The dimethoxyethyl group enhances solubility in organic solvents and may stabilize the nitro-oxazole core against hydrolysis. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can assess degradation pathways. Acetal-protected derivatives are particularly stable in acidic conditions due to the protective ether groups .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic rotational isomerism or solvent effects. Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks. For example, dimethoxyethyl protons may split into multiplets at low temperatures due to restricted rotation. Computational modeling (DFT) can also predict chemical shifts and verify assignments .

Q. What strategies optimize regioselectivity in the nitration of 3-(2,2-Dimethoxyethyl)-1,2-oxazole derivatives?

  • Methodological Answer : Nitration typically occurs at the 4-position due to electron-donating dimethoxyethyl groups activating the ortho/para positions. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor reaction progress via TLC and isolate intermediates to confirm regiochemistry .

Q. How do electronic properties of this compound derivatives impact their photodynamic therapy (PDT) potential?

  • Methodological Answer : The nitro group and dimethoxyethyl substituent induce bathochromic shifts in UV-vis spectra (e.g., Qy bands at 690–703 nm), enhancing light absorption in therapeutic windows. Photochemical assays (e.g., singlet oxygen quantum yield measurements using DPBF as a trap) correlate substituent effects with PDT efficacy .

Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can predict electrophilic centers and transition states. Fukui indices identify sites prone to nucleophilic attack (e.g., nitro group adjacent to oxazole ring). Compare computed activation energies with experimental kinetic data .

Properties

CAS No.

87149-76-6

Molecular Formula

C7H10N2O5

Molecular Weight

202.16 g/mol

IUPAC Name

3-(2,2-dimethoxyethyl)-4-nitro-1,2-oxazole

InChI

InChI=1S/C7H10N2O5/c1-12-7(13-2)3-5-6(9(10)11)4-14-8-5/h4,7H,3H2,1-2H3

InChI Key

IZBCWXMBWRDFFD-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=NOC=C1[N+](=O)[O-])OC

Origin of Product

United States

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